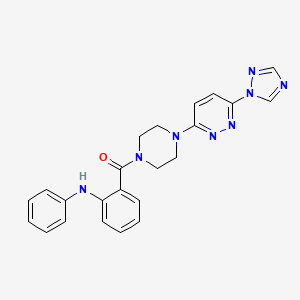

(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-(phenylamino)phenyl)methanone

Description

Properties

IUPAC Name |

(2-anilinophenyl)-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N8O/c32-23(19-8-4-5-9-20(19)26-18-6-2-1-3-7-18)30-14-12-29(13-15-30)21-10-11-22(28-27-21)31-17-24-16-25-31/h1-11,16-17,26H,12-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTRDEZXMGREIDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=CC=CC=C4NC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to exhibit potent inhibitory activities against cancer cell lines. They are known to interact with various targets, including Heat Shock Protein 90 (HSP90), a promising anticancer drug target.

Mode of Action

Similar compounds have been shown to inhibit the proliferation of cancer cells by inducing apoptosis. They bind to their targets, such as HSP90, through hydrogen bond and hydrophobic interactions.

Biochemical Pathways

Similar compounds have been shown to lead to the degradation of client proteins by the ubiquitin–proteasome pathway. This process disrupts protein homeostasis in cancer cells, leading to cell death.

Biological Activity

The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-(phenylamino)phenyl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 423.43 g/mol. The structure incorporates a triazole ring, which is known for its diverse biological activities, including antifungal and anticancer properties. The presence of the piperazine moiety further enhances its pharmacological profile.

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. A study focused on various triazole compounds demonstrated their effectiveness against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM for certain derivatives . The compound may share similar mechanisms due to the presence of the triazole group.

Antitumor Activity

Compounds containing triazole and piperazine moieties have shown promising results in anticancer assays. For instance, derivatives similar to the compound have been evaluated for their cytotoxic effects against various cancer cell lines. In one study, certain triazole-containing compounds exhibited IC50 values less than 10 μM against human breast cancer cells . The structure-activity relationship (SAR) analysis suggested that modifications in the phenyl ring significantly influence the anticancer activity.

The proposed mechanism of action for compounds like this compound involves:

- Inhibition of Enzymatic Activity : Triazole derivatives often act as enzyme inhibitors by targeting specific metabolic pathways in pathogens or cancer cells.

- Induction of Apoptosis : Some studies have indicated that these compounds can induce programmed cell death in cancer cells through mitochondrial pathways.

- Interference with DNA/RNA Synthesis : The structural similarity to nucleobases allows these compounds to interfere with nucleic acid synthesis, thereby inhibiting cell proliferation.

Case Study 1: Anti-Tubercular Activity

In a study investigating novel anti-tubercular agents, several triazole derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis. One derivative showed an IC90 value of 40.32 μM, indicating moderate efficacy . This suggests that further optimization of the compound could enhance its anti-tubercular properties.

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assessment was conducted on several synthesized triazole derivatives against HEK-293 cells (human embryonic kidney cells). The results indicated that most compounds exhibited low toxicity at concentrations effective against cancer cell lines, suggesting a favorable therapeutic index .

Data Summary Table

| Compound Name | Molecular Formula | IC50 (μM) | Target |

|---|---|---|---|

| Compound A | C20H21N7O4 | 1.35 | M. tuberculosis |

| Compound B | C20H21N7O4 | <10 | Breast Cancer Cells |

| Compound C | C20H21N7O4 | 40.32 | M. tuberculosis |

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-(phenylamino)phenyl)methanone exhibit significant antimicrobial properties. A study found that derivatives containing triazole and piperazine structures showed promising activity against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 12 µg/mL |

| Compound B | S. aureus | 10 µg/mL |

| Compound C | P. aeruginosa | 15 µg/mL |

These findings suggest that the inclusion of the triazole and piperazine groups enhances the antimicrobial efficacy of the compound.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies have shown that similar structures can induce apoptosis in cancer cells through various mechanisms, including the activation of caspase pathways and modulation of apoptotic proteins.

Case Study: Induction of Apoptosis

In vitro studies demonstrated that compounds with a similar backbone induced S phase arrest in cancer cell lines, leading to up-regulation of pro-apoptotic proteins and down-regulation of anti-apoptotic proteins. This suggests a potential application in cancer therapeutics .

Fungicidal Properties

Given the triazole component's known antifungal activity, there is potential for this compound to be developed as a fungicide in agriculture. Triazoles are widely used in crop protection due to their effectiveness against a variety of fungal pathogens.

Research Findings:

Studies have indicated that triazole derivatives can inhibit fungal growth by interfering with ergosterol biosynthesis, a critical component of fungal cell membranes. This mechanism can be leveraged to develop new agricultural fungicides .

Pharmacological Insights

The pharmacokinetic properties of this compound are under investigation to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics. Preliminary studies suggest favorable solubility profiles due to the piperazine moiety, which enhances bioavailability.

Comparison with Similar Compounds

Research Findings and Limitations

- Computational Similarity : Molecular fingerprinting (e.g., Tanimoto coefficients) could quantify the target’s similarity to analogs, guiding virtual screening .

- Data Gaps : Direct biological or crystallographic data for the target compound is absent in the evidence. Structural inferences rely on analogs synthesized via SHELX-refined crystallography (e.g., ) .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-(phenylamino)phenyl)methanone, and how is purity validated?

- Methodological Answer: Synthesis typically involves multi-step protocols, starting with the functionalization of pyridazine and piperazine cores. For example, the pyridazin-3-ylpiperazine moiety can be prepared via nucleophilic substitution or coupling reactions, followed by triazole ring formation using copper-catalyzed azide-alkyne cycloaddition (CuAAC) . Final purification employs column chromatography or recrystallization. Purity is validated using HPLC (>95% purity threshold) and structural confirmation via /-NMR and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

- Methodological Answer: Key techniques include:

- NMR Spectroscopy: -NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, piperazine N–CH at δ 2.5–3.5 ppm) .

- FT-IR: Confirms functional groups (e.g., C=O stretch at ~1650 cm, triazole C–N at ~1450 cm) .

- Mass Spectrometry: HRMS provides exact mass (e.g., [M+H] at m/z ~500–550) to verify molecular formula .

Q. What are the primary biological targets or activities associated with this compound?

- Methodological Answer: The compound’s triazole and pyridazine motifs suggest kinase or protease inhibition potential. In vitro assays (e.g., enzyme-linked immunosorbent assays, ELISA) are used to screen for activity against targets like tyrosine kinases or serotonin receptors. For example, analogs with similar piperazine-triazole scaffolds have shown IC values <1 µM in kinase inhibition studies .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the pyridazin-3-ylpiperazine intermediate?

- Methodological Answer: Yield optimization requires:

- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates in piperazine functionalization .

- Catalyst Screening: Palladium or copper catalysts improve coupling efficiency (e.g., Buchwald-Hartwig amination for aryl-amine bonds) .

- Reaction Monitoring: TLC or in-situ FT-IR tracks intermediate formation to minimize side products .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer: Discrepancies may arise from assay variability (e.g., cell line specificity) or impurities. Mitigation strategies include:

- Dose-Response Replication: Validate IC values across multiple assays (e.g., fluorescence polarization vs. radiometric assays) .

- Structural Analog Comparison: Test derivatives (e.g., replacing phenylamino with methoxy groups) to isolate structure-activity relationships (SAR) .

Q. How can computational modeling predict the compound’s drug-likeness and binding affinity?

- Methodological Answer:

- Molecular Dynamics (MD): Simulates ligand-receptor interactions (e.g., docking to ATP-binding pockets of kinases) using software like AutoDock Vina .

- ADMET Prediction: Tools like SwissADME estimate permeability (e.g., LogP ~3.5) and cytochrome P450 interactions .

- Density Functional Theory (DFT): Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

Q. What experimental designs are recommended for studying metabolic stability?

- Methodological Answer:

- In Vitro Assays: Use liver microsomes (human/rat) with NADPH cofactors to measure half-life (t) .

- LC-MS/MS Quantification: Monitors parent compound depletion and metabolite formation (e.g., hydroxylation at phenyl rings) .

- Cross-Species Comparison: Assess interspecies differences using microsomes from multiple models (e.g., mouse, dog) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.